4-(3,5-Difluorophenoxy)benzaldehyde

Aldehyde Dehydrogenase ALDH1A3 Cancer Stem Cells

4-(3,5-Difluorophenoxy)benzaldehyde (CAS 959235-83-7) is a substituted aromatic aldehyde with the molecular formula C13H8F2O2 and a molecular weight of approximately 234.20 g/mol. It features a benzaldehyde core para-substituted with a 3,5-difluorophenoxy moiety, a structural arrangement that imparts distinct electronic and steric properties relevant to its role as a synthetic building block and enzyme inhibitor.

Molecular Formula C13H8F2O2
Molecular Weight 234.202
CAS No. 959235-83-7
Cat. No. B3010767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-Difluorophenoxy)benzaldehyde
CAS959235-83-7
Molecular FormulaC13H8F2O2
Molecular Weight234.202
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)OC2=CC(=CC(=C2)F)F
InChIInChI=1S/C13H8F2O2/c14-10-5-11(15)7-13(6-10)17-12-3-1-9(8-16)2-4-12/h1-8H
InChIKeyUKPNXBRDIBAPGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,5-Difluorophenoxy)benzaldehyde (CAS 959235-83-7): Procurement-Ready Properties and Baseline Specifications


4-(3,5-Difluorophenoxy)benzaldehyde (CAS 959235-83-7) is a substituted aromatic aldehyde with the molecular formula C13H8F2O2 and a molecular weight of approximately 234.20 g/mol . It features a benzaldehyde core para-substituted with a 3,5-difluorophenoxy moiety, a structural arrangement that imparts distinct electronic and steric properties relevant to its role as a synthetic building block and enzyme inhibitor . Commercial suppliers list this compound with a standard purity of ≥98% and recommend storage at 2-8°C in a sealed, dry environment to ensure stability . It is primarily intended for research and development applications, including medicinal chemistry and agrochemical intermediate synthesis, and is not for direct human use .

4-(3,5-Difluorophenoxy)benzaldehyde (CAS 959235-83-7): The Risk of Substituting with Non-Fluorinated or Positional Analog Analogs


Simple substitution of 4-(3,5-difluorophenoxy)benzaldehyde with a non-fluorinated phenoxybenzaldehyde analog or one with a different fluorine substitution pattern is scientifically unsound due to fundamental differences in electronic properties, lipophilicity, and molecular recognition . The 3,5-difluoro substitution pattern exerts a unique electron-withdrawing effect via both induction and resonance, which directly modulates the electrophilicity of the aldehyde carbon and the metabolic stability of the aromatic rings . These changes translate into quantifiably different reactivity in nucleophilic addition steps and, critically, altered binding affinities for biological targets such as aldehyde dehydrogenase (ALDH) isoforms, as detailed in the evidence below [1]. Substituting with a 3,4-difluoro or mono-fluoro analog will result in a compound with a distinct LogP, different hydrogen-bonding capabilities, and a potentially divergent biological profile, thereby invalidating any established synthetic route or structure-activity relationship (SAR) .

4-(3,5-Difluorophenoxy)benzaldehyde (CAS 959235-83-7): Comparative Performance Data Against Structural Analogs


Comparative ALDH1A3 Inhibitory Potency: 4-(3,5-Difluorophenoxy)benzaldehyde vs. ALDH3A1

The compound demonstrates a measurable, albeit moderate, inhibitory preference for the ALDH1A3 isoform over ALDH3A1. In a cellular context, the IC50 for inhibition of ALDH1A3 in human PEO1 ovarian cancer cells was determined to be 1,000 nM [1]. In contrast, its inhibitory potency against human ALDH3A1-mediated oxidation of benzaldehyde is approximately 2.1-fold lower, with a reported IC50 of 2,100 nM [2]. This selectivity profile, while not highly potent, is a quantifiable characteristic that distinguishes it from pan-ALDH inhibitors and provides a specific starting point for medicinal chemistry optimization.

Aldehyde Dehydrogenase ALDH1A3 Cancer Stem Cells Chemoresistance

LogP Comparison: Increased Lipophilicity of 4-(3,5-Difluorophenoxy)benzaldehyde vs. Non-Fluorinated 4-Phenoxybenzaldehyde

The introduction of the 3,5-difluorophenoxy group significantly increases the compound's lipophilicity compared to its non-fluorinated parent scaffold, 4-phenoxybenzaldehyde. The calculated LogP (cLogP) for 4-(3,5-difluorophenoxy)benzaldehyde is reported as 3.47 . While a direct, experimentally measured value for 4-phenoxybenzaldehyde was not located in this analysis, class-level inference from established medicinal chemistry principles confirms that the addition of two fluorine atoms to an aromatic ring system increases lipophilicity by approximately 0.2 to 0.4 LogP units per fluorine atom [1]. This results in a compound that is more hydrophobic, which can directly influence its membrane permeability, plasma protein binding, and overall pharmacokinetic profile compared to a non-fluorinated analog.

Lipophilicity ADME LogP Medicinal Chemistry Fluorine Chemistry

Purity and Storage: 4-(3,5-Difluorophenoxy)benzaldehyde vs. Structurally Similar Aldehydes

Commercially available 4-(3,5-difluorophenoxy)benzaldehyde is consistently supplied with a high purity of ≥98% and explicit storage recommendations to maintain this integrity . While other substituted benzaldehydes, such as the more reactive 4-fluoro-3-phenoxybenzaldehyde (used in perovskite solar cell research), may also be available at similar purities , the specific combination of the 3,5-difluorophenoxy group and a 98% purity specification for this CAS number is a fixed, quantifiable procurement parameter. This ensures batch-to-batch consistency in subsequent reactions, particularly in sensitive applications like cross-coupling or as a starting material for multi-step syntheses where impurities can lead to significant yield losses.

Chemical Purity Stability Storage Conditions Procurement

Optimal Research and Procurement Scenarios for 4-(3,5-Difluorophenoxy)benzaldehyde (CAS 959235-83-7)


Medicinal Chemistry: ALDH1A3-Focused Lead Optimization

This compound is a scientifically justified starting point for programs developing selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3). Its measured IC50 of 1,000 nM in PEO1 cells provides a baseline for structure-activity relationship (SAR) studies, and its 2.1-fold selectivity over ALDH3A1 (IC50 = 2,100 nM) offers a quantifiable advantage for minimizing off-target effects compared to a non-selective aldehyde inhibitor [1]. Procurement is recommended for medicinal chemistry teams seeking to synthesize focused libraries to improve potency and selectivity against this cancer stem cell target.

Synthetic Chemistry: Advanced Building Block for Fluorinated Heterocycles

The compound's 98% purity specification from multiple commercial sources ensures it is suitable as a reliable starting material for multi-step synthesis, particularly in the construction of more complex fluorinated molecules [1]. Its dual functional groups—an electrophilic aldehyde and a biaryl ether linkage—enable diverse chemical transformations, including reductive aminations, Grignard additions, and Suzuki couplings, making it a versatile intermediate for generating compound libraries in both pharmaceutical and agrochemical discovery [2].

Physicochemical Profiling: A LogP Benchmark for Fluorinated Aromatic Scaffolds

Researchers involved in computational chemistry or ADME prediction can use 4-(3,5-difluorophenoxy)benzaldehyde as a well-defined benchmark compound. Its calculated LogP of 3.47 is a specific data point for calibrating in silico models or comparing the lipophilic contribution of the 3,5-difluorophenoxy group relative to other substituents [1]. This quantifiable property is essential for rationally designing molecules with optimal membrane permeability and metabolic stability profiles.

Chemical Biology: Tool Compound for Studying ALDH Isoform Function

The compound can serve as a functional tool molecule for probing the distinct biological roles of ALDH isoforms. Its differential inhibitory activity against ALDH1A3 and ALDH3A1, as quantified in enzyme and cellular assays, allows researchers to interrogate the specific contribution of ALDH1A3 activity in cellular processes such as detoxification, differentiation, and chemoresistance [1]. This application leverages the compound's documented, albeit moderate, isoform selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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